
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of a bromoethynyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the bromination of an ethynyl group followed by its attachment to a pyrazole ring. One common method involves the reaction of 1,3,5-trimethyl-1H-pyrazole with bromoacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of bromine and acetylene derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethynyl derivative, while coupling with an aryl halide can produce a diaryl ethynyl compound.
Applications De Recherche Scientifique
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-ethynylbenzene
- 4-Bromo-1-ethynylbenzene
- 1,3,5-Trimethyl-1H-pyrazole
Uniqueness
4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to the combination of its bromoethynyl and pyrazole moieties. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the bromoethynyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
61514-44-1 |
|---|---|
Formule moléculaire |
C8H9BrN2 |
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
4-(2-bromoethynyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H9BrN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3 |
Clé InChI |
DMQHOLHPWDNFHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)C#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
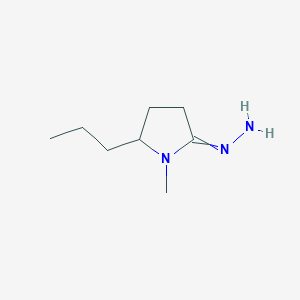
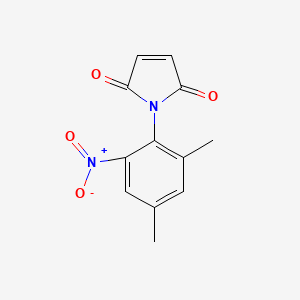
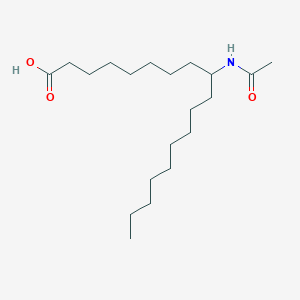
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
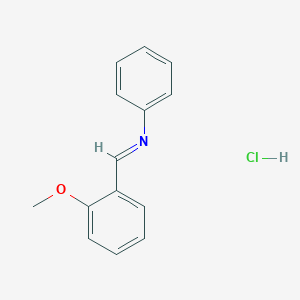
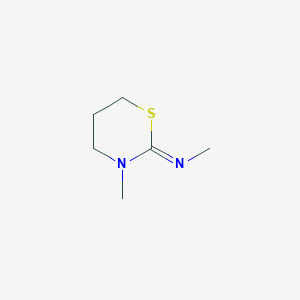
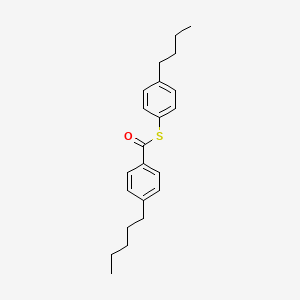
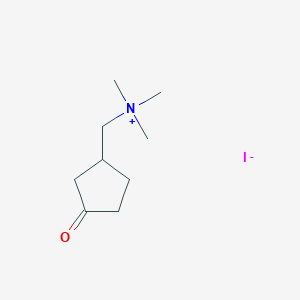
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
